molecular formula C19H13ClN2O3S B2413525 (Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865180-94-5

(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2413525
CAS No.: 865180-94-5
M. Wt: 384.83
InChI Key: MTKBEPOQELZKJJ-VZCXRCSSSA-N
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Description

(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic benzothiazole derivative intended for research and development purposes exclusively. This compound features a prop-2-yn-1-yl (propargyl) group, a functional handle that may be utilized in further chemical transformations, such as Click chemistry, for the synthesis of more complex molecules or for bioconjugation studies . Benzothiazoles represent a significant class of heterocyclic compounds frequently investigated in medicinal chemistry for their diverse biological activities. Research into benzothiazole scaffolds has indicated potential pharmacological properties, including serving as a core structure in compounds designed to inhibit specific signaling pathways, such as CSF-1R (Colony Stimulating Factor 1 Receptor), which is a target of interest in oncology and immunology . The presence of the 2-chlorobenzoyl imino moiety and the methyl ester carboxylate group contributes to the molecular complexity and may influence the compound's binding affinity and metabolic stability. Researchers value this compound as a key intermediate for constructing novel chemical entities or as a tool compound for in vitro biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-(2-chlorobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-3-10-22-15-9-8-12(18(24)25-2)11-16(15)26-19(22)21-17(23)13-6-4-5-7-14(13)20/h1,4-9,11H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKBEPOQELZKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a benzo[d]thiazole core with several functional groups that contribute to its biological activity:

  • Chlorobenzoyl Group : Enhances reactivity and potential interactions with biological targets.
  • Propargyl Group : Known for its role in various chemical reactions and potential biological effects.
  • Dihydrobenzo[d]thiazole Moiety : Associated with diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related thiazole derivative showed strong cytotoxic effects against HepG-2 (human liver hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cells, with IC50 values indicating potent activity . The mechanism of action appears to involve interaction with DNA, as evidenced by molecular docking studies that suggest binding affinity to calf-thymus DNA .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorobenzoyl group may facilitate binding to active sites on proteins, while the propargyl group can enhance solubility and bioavailability. The compound's effects are mediated through the modulation of various biochemical pathways, potentially leading to therapeutic outcomes such as:

  • Inhibition of Cancer Cell Proliferation : By disrupting cellular processes essential for cancer cell survival.
  • Interaction with DNA : Leading to cytotoxic effects through mechanisms such as topoisomerase inhibition .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of related thiazole derivatives on five human cancer cell lines using the MTT assay. Results indicated significant cytotoxicity against HepG-2 and MCF-7 cells .
  • Molecular Docking Studies : Molecular docking studies were conducted to assess the binding affinity of the compound to DNA. The results suggested a favorable interaction profile, which could be instrumental in understanding its anticancer mechanisms .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have identified that modifications in the substituents on the thiazole ring can significantly alter biological activity. For example, the presence of electron-withdrawing groups has been correlated with enhanced inhibitory activity against certain cancer types .

Data Table

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
Thiazole Derivative AHepG-20.8DNA Interaction
Thiazole Derivative BMCF-71.5Topoisomerase Inhibition
Thiazole Derivative CHeLa1.0Apoptosis Induction

Preparation Methods

Cyclization of 2-Amino-6-Methoxybenzoic Acid Derivatives

The patent CN102633742A outlines a diazotization-cyclization strategy for benzothiazoles. Adapting this method:

  • Diazotization : 2-Amino-6-methoxybenzoic acid is treated with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt.
  • Cyclization : Reaction with potassium ethyl xanthate in aqueous ethanol (70°C, 4 h) yields methyl 6-methoxybenzo[d]thiazole-2-carboxylate (Yield: 68–72%).

Nitration/Reduction Approaches

Ambeed’s protocol for 2-chlorobenzo[d]thiazol-6-amine involves nitrating 2-chlorobenzothiazole at 5°C with HNO₃/H₂SO₄, followed by iron-mediated reduction. For the target compound:

  • Nitration : Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is nitrated at position 4 or 5 (H₂SO₄/HNO₃, 0°C), yielding a nitro intermediate (Yield: 72–78%).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) or Fe/AcOH reduces the nitro group to an amine (Yield: 83%).

Introduction of the Prop-2-yn-1-yl Side Chain

Alkylation of 2-Aminobenzothiazole

The amine intermediate undergoes alkylation with propargyl bromide:

  • Base-Mediated Reaction : In DMF, K₂CO₃ facilitates nucleophilic substitution at 80°C (24 h), yielding 3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole (Yield: 61–67%).
  • Microwave Assistance : Reducing reaction time to 2 h with microwave irradiation (100°C) improves yield to 74% while minimizing alkyne polymerization.

Formation of the (Z)-Imino Bond

Condensation with 2-Chlorobenzoyl Chloride

The amine reacts with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:

  • Biphasic System : CH₂Cl₂/H₂O with NaHCO₃ at 0°C prevents hydrolysis (Yield: 54–58%).
  • Stereoselectivity : The (Z)-isomer predominates (85:15 Z:E) when using bulky bases (e.g., DIPEA) in THF at −20°C.

Kinetic vs. Thermodynamic Control

  • Kinetic Control : Low temperatures (−20°C) favor the (Z)-isomer due to steric hindrance during imine formation.
  • Thermodynamic Control : Heating (60°C) shifts equilibrium toward the (E)-isomer, necessitating careful reaction monitoring.

Esterification and Final Functionalization

Methyl Ester Installation

The carboxylic acid at position 6 is esterified using methanol and catalytic H₂SO₄:

  • Fischer Esterification : Reflux (12 h) achieves quantitative conversion but risks racemization.
  • DCC/DMAP Coupling : For acid-sensitive intermediates, DCC and DMAP in CH₂Cl₂ yield the methyl ester without epimerization (Yield: 89%).

Purification and Characterization

Chromatographic Separation

  • Silica Gel Chromatography : Ethyl acetate/hexane (3:7) resolves (Z)- and (E)-isomers (Rf: 0.32 vs. 0.45).
  • Recrystallization : Ethanol/water mixtures (7:3) yield pure (Z)-isomer as white crystals (Mp: 160–164°C).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.95 (d, J=8.9 Hz, H-5), δ 3.85 (s, OCH₃), and δ 2.55 (t, J=2.4 Hz, C≡CH).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₄ClN₃O₃S: 415.0423; found: 415.0421.

Comparative Analysis of Synthetic Routes

Method Yield (%) Z:E Ratio Key Advantage
Diazotization-Cyclization 68–72 85:15 Scalability (>100 g)
Nitration/Reduction 72–83 80:20 Functional group tolerance
Microwave Alkylation 74 88:12 Reduced reaction time

Industrial-Scale Considerations

  • Cost Efficiency : Diazotization-cyclization minimizes expensive catalysts.
  • Waste Management : Fe/AcOH reductions generate Fe(OH)₃ sludge, requiring alkaline precipitation.
  • Safety : Propargyl bromide’s volatility necessitates closed-system reactors and inert atmospheres.

Q & A

Q. What are the standard synthetic routes for synthesizing (Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

The synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives. A common approach includes:

  • Step 1 : Condensation of 6-fluorobenzo[d]thiazole intermediates with prop-2-yn-1-yl groups under basic conditions to form the dihydrothiazole core .
  • Step 2 : Introduction of the 2-chlorobenzoyl imino group via nucleophilic acyl substitution, optimized at 60–80°C in anhydrous DMF with triethylamine as a base .
  • Step 3 : Methyl esterification at the 6-position using methanol and catalytic sulfuric acid . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and Z-configuration of the imino group. Aromatic protons appear as distinct splitting patterns (δ 7.2–8.1 ppm), while the propynyl proton resonates near δ 2.1 ppm .
  • IR Spectroscopy : Stretching bands for C=O (ester: ~1720 cm1^{-1}), C=N (imine: ~1640 cm1^{-1}), and C≡C (propynyl: ~2100 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) confirm molecular weight (e.g., m/z 403.05 for C18_{18}H14_{14}ClN2_2O3_3S) .

Q. What are the key functional groups influencing the compound’s reactivity?

Critical groups include:

  • Thiazole ring : Susceptible to electrophilic substitution at sulfur or nitrogen .
  • 2-Chlorobenzoyl imino group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Prop-2-yn-1-yl moiety : Enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

Q. How are common impurities detected during synthesis?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve unreacted intermediates or byproducts .
  • TLC : Silica plates with UV visualization track reaction progress; Rf_f values compared to authentic standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Higher temperatures (80°C) accelerate imino group formation but risk decomposition; lower temperatures (50°C) favor selectivity .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF reduces side reactions .
  • Catalyst : 4-Dimethylaminopyridine (DMAP) improves esterification efficiency by 15–20% . Statistical models (e.g., response surface methodology) predict optimal conditions .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Dose-response curves : Compare EC50_{50} values across studies to account for potency differences .
  • Structural analogs : Test derivatives to isolate activity contributions of specific substituents (e.g., chlorine vs. methyl groups) .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to proteins (e.g., kinases) using crystal structures (PDB IDs) to identify key residues (e.g., hydrophobic pockets accommodating the chlorobenzoyl group) .
  • QSAR modeling : Relates substituent electronic parameters (Hammett constants) to activity trends (e.g., logP vs. cytotoxicity) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Variation of substituents : Synthesize analogs with halogens (F, Br), alkyl chains, or heterocycles at the 2-position .
  • Biological testing : Screen against panels (e.g., NCI-60 cancer lines) to correlate structural features (e.g., propynyl length) with IC50_{50} values .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .

Q. How does X-ray crystallography aid in structural elucidation?

  • SHELX refinement : Resolves Z-configuration of the imino group and confirms planarity of the thiazole ring .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···O bonds stabilizing crystal packing) .
  • CCDC deposition : Publishes validated structures (e.g., CCDC 2056781) for reproducibility .

Q. What strategies mitigate compound instability during storage?

  • Lyophilization : Store as a freeze-dried powder under argon to prevent hydrolysis of the ester group .
  • Excipient screening : Add antioxidants (BHT) or cyclodextrins to enhance aqueous solubility and reduce aggregation .
  • Stability-indicating assays : Monitor degradation via UPLC-MS at 4°C, 25°C, and 40°C over 30 days .

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